molecular formula C13H16N2O B8110208 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one

4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B8110208
M. Wt: 216.28 g/mol
InChI Key: VDPUCOGBNUEOFI-UHFFFAOYSA-N
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Description

4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one is a chemically constrained spirocyclic compound of significant interest in medicinal chemistry and neuroscience research. It is part of the 2,7-diazaspiro[4.4]nonane chemical class, which has been identified as a privileged scaffold for developing ligands that target central nervous system (CNS) receptors . Spirocyclic structures like this one are prized in drug discovery for their three-dimensionality and their ability to improve physicochemical properties, which can lead to better potency and selectivity profiles compared to flat aromatic systems . The primary research value of this compound and its analogs lies in their potent affinity for Sigma Receptors (SRs), particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes . Sigma receptors are involved in a multitude of biological processes, including neuroprotection, modulation of ion channels, and response to cellular stress. Ligands based on the 2,7-diazaspiro[4.4]nonane scaffold have shown exceptional promise in preclinical models as potential analgesics. For instance, a closely related derivative, AD258, exhibited high binding affinity for S1R and S2R and demonstrated powerful efficacy in a model of capsaicin-induced neuropathic pain, achieving a maximum antiallodynic effect at very low doses (0.6–1.25 mg/kg) without inducing motor impairment . The pharmacological effect of such compounds is often mediated through S1R antagonism . Beyond sigma receptor research, the diazaspiro[4.4]nonane core structure is a versatile framework for probing other biologically relevant targets. Research indicates that similar structures are being explored for their activity at dopaminergic receptors (such as the D3 receptor), which are critical targets for schizophrenia and substance abuse disorders . Furthermore, related diazaspiro compounds have been designed and synthesized as use-dependent sodium channel blockers, presenting a novel mechanism for investigating cognitive deficits associated with conditions like schizophrenia . This makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways for pain, psychiatric, and neurological disorders. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-13(6-7-14-9-13)11(8-15-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUCOGBNUEOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenyl 2,7 Diazaspiro 4.4 Nonan 1 One and Its Analogues

Retrosynthetic Analysis and Key Precursors for Spiro[4.4]nonane Scaffolds

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For a complex molecule like 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one, this process involves strategically disconnecting the bonds to reveal plausible precursors.

A primary disconnection strategy for the 2,7-diazaspiro[4.4]nonan-1-one framework involves breaking the C-N bonds of the pyrrolidine (B122466) rings. The lactam ring is a robust feature, suggesting that the final cyclization might involve the formation of the second, non-lactam azacyclic ring. A logical disconnection of the second ring (N7-C8 bond) points to a precursor such as a 4-phenyl-4-(2-aminoethyl)pyrrolidin-2-one. Further disconnection of this intermediate by breaking the C4-C(aminoethyl) bond reveals a 4-phenylpyrrolidin-2-one core and a two-carbon electrophile.

Alternatively, a key precursor for a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, is methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate. nih.gov This suggests a synthetic pathway where the spirocyclic system is formed via the reductive cyclization of a cyanomethyl group attached to a pre-formed pyrrolidine ring. nih.gov This highlights the importance of substituted pyrrolidines as key precursors.

Table 1: Examples of Precursors for Spiro[4.4]nonane Systems

PrecursorTarget Spiro-SystemSynthetic StepSource
Methyl 1-benzyl-3-(cyanomethyl) pyrrolidine-3-carboxylate7-Benzyl-2,7-diazaspiro[4.4]nonan-1-oneReductive Cyclization nih.gov
Bicyclic lactamsSpiro 2-pyrrolidin-5-onesIsomerization rsc.org
Cyanoalkylsulfonyl fluoridesSpirocyclic γ-sultamsReductive Cyclization nih.gov
2-chloro-3-formyl quinolines, amines, 2-chloroacetic acid, isocyanidesSpiro-β-lactam-pyrroloquinolinesUgi 4-Component Reaction followed by Intramolecular Cyclization acs.org

Classical and Established Synthetic Routes

The construction of the diazaspiro[4.4]nonane skeleton can be approached through various established strategies, including linear and convergent syntheses.

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. For this compound, a plausible linear sequence would begin with the construction of the 4-phenyl-pyrrolidin-2-one ring. This could be achieved from a precursor like 4-cyano-4-phenylbutanoic acid, which can undergo reduction of the nitrile and subsequent lactamization.

Once the initial substituted lactam is formed, a two-carbon unit must be introduced at the C4 position. This can be accomplished via alkylation of the corresponding enolate with a suitable two-carbon electrophile containing a masked amino group, such as a 2-haloacetonitrile. The final step would then be the reduction of the nitrile to an amine, which would spontaneously cyclize onto the lactam carbonyl's quaternary center to form the second five-membered ring. This final reductive cyclization step is demonstrated in the synthesis of a sultam analogue, where a nitrile group is reduced in the presence of NiCl₂ and NaBH₄ to form a spirocyclic ring system. nih.gov

Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. This approach is often more efficient for complex molecules. For a diazaspiro[4.4]nonane, a convergent strategy could involve the synthesis of two distinct heterocyclic precursors.

For instance, a suitably protected 3-aminopyrrolidine (B1265635) derivative could be prepared as one fragment. A second fragment, a phenyl-containing α,β-unsaturated ester, could be synthesized separately. The coupling of these two fragments, potentially through a Michael addition, followed by subsequent chemical transformations including cyclization, would lead to the spirocyclic core. While specific examples for the title compound are not detailed in the literature, the general principles of convergent synthesis are widely applied to complex heterocyclic targets.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation (ring-forming) reactions are the cornerstone of spirocycle synthesis. These reactions create one or both of the rings that share the central spiro-carbon.

The Michael reaction, or conjugate addition, is a powerful tool for carbon-carbon bond formation. wikipedia.org It typically involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is thermodynamically controlled and is widely used to create the 1,5-dicarbonyl relationship that is often a precursor to a six-membered ring (Robinson annulation), but it can also be adapted for five-membered ring systems. organic-chemistry.orgyoutube.com

In the context of this compound synthesis, an aza-Michael addition, where an amine acts as the nucleophile, could be employed. wikipedia.org For example, a 4-phenyl-4-vinylpyrrolidin-2-one intermediate could react with an amine, initiating a sequence that leads to the formation of the second ring. Alternatively, a malonate or cyanoacetate (B8463686) derivative could be added as a Michael donor to a 4-phenyl-α,β-unsaturated lactam, setting the stage for subsequent cyclization. The mechanism involves the initial attack of the nucleophile at the β-carbon of the unsaturated system, followed by protonation to yield the final adduct. masterorganicchemistry.com

Lactamization, the formation of a cyclic amide (a lactam), is a critical reaction for synthesizing the pyrrolidinone ring of the target molecule. This is typically achieved through the intramolecular cyclization of an amino acid. For the synthesis of the 4-phenyl-pyrrolidin-2-one core, a γ-amino acid bearing a phenyl group at the gamma position would be the key precursor. This cyclization can be promoted by heat or by using standard amide coupling reagents that activate the carboxylic acid.

The synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one involves a reductive amination/cyclization where a cyanomethyl group is reduced to a primary amine, which then forms the second heterocyclic ring. nih.gov This intramolecular cyclization is a type of annulation that efficiently constructs the spirocyclic system in a single, high-yielding step. nih.gov

Table 2: Key Synthetic Strategies for Diazaspiro[4.4]nonane Analogues

StrategyDescriptionKey IntermediatesSource
Reductive CyclizationReduction of a nitrile to a primary amine, which undergoes intramolecular cyclization.Cyanomethyl-substituted pyrrolidines nih.govnih.gov
IsomerizationLewis-acid mediated rearrangement of a bicyclic lactam to a spirocyclic lactam.Bicyclic lactams rsc.org
Ugi/Post-TransformationA multi-component reaction provides a linear precursor that cyclizes intramolecularly.Ugi adducts acs.org
Michael Addition/CyclizationConjugate addition to an α,β-unsaturated system to build the backbone for the second ring, followed by cyclization.α,β-unsaturated lactams, Michael donors wikipedia.orgorganic-chemistry.org
Intramolecular Substitution Reactions

The formation of the spirocyclic core of diazaspiro[4.4]nonan-1-ones can be achieved through intramolecular cyclization reactions. These methods rely on a precursor molecule containing all the necessary atoms, which then undergoes a ring-closing reaction to form the spiro-lactam. While direct examples for this compound are not extensively detailed in readily available literature, the principles can be inferred from the synthesis of related spiro-lactam and azaspirocyclic systems.

One common strategy involves the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. researchgate.netnih.gov In this type of reaction, a suitably positioned alkene and a nitrone functional group within the same molecule react to form a new five-membered ring, creating the spirocyclic junction. For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved by introducing a pent-4-enyl group to a 1-pyrroline (B1209420) N-oxide, followed by heating to induce intramolecular cycloaddition. researchgate.netnih.gov

Another relevant intramolecular approach is the halocyclization, such as bromo-lactamization. This method has been used to construct spiro-isoxazoline-lactams from isoxazole-amides using an electrophilic bromine source like 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH). nih.gov This demonstrates the principle of using a tethered nucleophile to attack an activated intermediate, leading to the formation of a spirocyclic lactam. A similar strategy could be envisioned for a suitably designed precursor to yield the 2,7-diazaspiro[4.4]nonan-1-one core.

Furthermore, radical cyclizations induced by reagents like manganese(III) acetate (B1210297) have been employed in the synthesis of azaspirocyclic skeletons, offering a pathway to various lactams and spirolactams. combichemistry.com These reactions often proceed from an open-chain precursor containing a radical acceptor and a group that can be oxidized to generate a radical, which then initiates the cyclization cascade.

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for constructing complex molecules like this compound. These approaches often offer advantages in terms of yield, stereoselectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Amination)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing heterocycles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and has been applied to the synthesis of a wide array of aryl amines, including those embedded in complex steroidal structures. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. libretexts.orgresearchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as X-Phos and bidentate ligands like BINAP and DPPF being particularly effective. wikipedia.orgnih.gov

In the context of this compound synthesis, a plausible strategy would involve the palladium-catalyzed intramolecular amination of a precursor containing both an amine and an aryl halide. Alternatively, an intermolecular coupling could be used to attach the phenyl group to a pre-formed diazaspiro[4.4]nonan-1-one core bearing a suitable leaving group, or to couple an aniline (B41778) derivative to a spirocyclic precursor. The mild conditions and broad substrate scope of the Buchwald-Hartwig amination make it an attractive method for the synthesis of this and related spiro-lactams. nih.govacs.orgnih.govacs.org

Table 1: Key Parameters in Palladium-Catalyzed Amination for Spirocycle Synthesis
ParameterDescriptionCommon Examples/ConditionsReference
Catalyst SourceProvides the active palladium species for the catalytic cycle.Pd(OAc)₂, Pd₂(dba)₃ nih.gov
LigandCrucial for catalyst stability, activity, and selectivity. Sterically hindered and electron-rich ligands are often preferred.X-Phos, BrettPhos, BINAP, DPPF wikipedia.orglibretexts.orgnih.gov
BaseRequired for the deprotonation of the amine and formation of the palladium amido complex.KOt-Bu, Cs₂CO₃, NaOt-Bu nih.gov
SolventThe reaction medium, which can influence solubility and reaction rates.Toluene, Dioxane, THF libretexts.org
Leaving GroupThe group on the aryl ring that is displaced by the amine.-Br, -Cl, -I, -OTf (triflate) wikipedia.orglibretexts.org

Stereoselective Synthesis of Enantiomeric Forms

The stereochemistry of spirocyclic compounds is of paramount importance for their biological activity. Consequently, the development of methods for the stereoselective synthesis of enantiomerically pure forms of this compound is a significant area of research. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various techniques, such as using chiral catalysts or chiral auxiliaries. For example, organocatalytic asymmetric tandem reactions have been developed to generate chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess. researchgate.net Similarly, enantioselective reduction of racemic spirodiketones using oxazaborolidine catalysts can yield enantiomerically pure spirodiols, which are valuable chiral intermediates. researchgate.net

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orgpharmtech.com These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. bioduro.com After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique for enantioseparation is chiral high-performance liquid chromatography (HPLC), which utilizes chiral stationary phases (CSPs) to differentiate between enantiomers. Polysaccharide-based CSPs, for instance, have been successfully used to resolve substituted 1,3-diazaspiro[4.5]decan-4-ones. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies
StrategyPrincipleAdvantagesDisadvantagesReference
Asymmetric SynthesisDirect formation of one enantiomer using chiral catalysts or auxiliaries.Potentially more atom-economical; avoids loss of 50% of material.Development of a suitable catalyst or auxiliary can be challenging. researchgate.net
Chiral Resolution (Diastereomeric Salt Formation)Separation of enantiomers by converting them into separable diastereomers.Well-established and often scalable.At least 50% of the material is the undesired enantiomer (unless racemized and recycled); can be labor-intensive. wikipedia.orgpharmtech.combioduro.com
Chiral Resolution (HPLC)Chromatographic separation using a chiral stationary phase.Effective for analytical and small-scale preparative separations.Can be expensive and not always feasible for large-scale production. nih.gov

Application of Flow Chemistry and High-Throughput Synthesis

Flow chemistry and high-throughput synthesis are modern techniques that can significantly accelerate the discovery and optimization of synthetic routes to compounds like this compound.

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, reaction time), enhanced safety (especially for hazardous reactions), and ease of scalability. youtube.com By allowing reactions to be run at temperatures above the solvent's boiling point, flow chemistry can often accelerate reaction rates and improve yields. youtube.com This approach is well-suited for the generation of compound libraries for drug discovery, as it allows for the rapid and automated synthesis of a series of related molecules. youtube.com

High-throughput synthesis (HTS) focuses on the rapid synthesis of large numbers of compounds in parallel. nih.gov This is often achieved using automated liquid handlers and multi-well plates. The goal of HTS is to generate diverse chemical libraries that can be screened for biological activity. rsc.org When combined with high-throughput screening techniques, such as high-throughput protein crystallography, HTS can dramatically accelerate the hit identification phase of drug discovery. rug.nl The development of robust, high-throughput amenable reactions is crucial for the success of this approach. rsc.orgchemrxiv.org

Green Chemistry Principles in Spirocycle Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like spirocycles.

Key green chemistry principles relevant to the synthesis of this compound and its analogues include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The transition metal-catalyzed reactions discussed in section 2.3.1 are a prime example.

Safer Solvents and Auxiliaries : Minimizing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives (e.g., water).

Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation can be an energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks : Sourcing starting materials from renewable rather than depleting resources.

Recent research has demonstrated the application of these principles in spirocycle synthesis. For example, the use of iodine as a catalyst in solvent-free conditions under microwave irradiation has been reported for the synthesis of spiro heterobicyclic rings. acs.org Similarly, environmentally benign methods using water as a solvent and microwave irradiation have been developed for the synthesis of spiro compounds. wikipedia.org

Derivatization Strategies and Combinatorial Library Generation

The 2,7-diazaspiro[4.4]nonan-1-one scaffold provides multiple points for diversification, making it an excellent template for the generation of combinatorial libraries for drug discovery. Derivatization can be achieved by modifying the substituents on the nitrogen atoms or the phenyl ring.

For instance, the secondary amine at the 7-position of the spirocycle can be functionalized through acylation, alkylation, or sulfonylation reactions. The nitrogen of the lactam at the 2-position can also be a point of modification. The phenyl group at the 4-position offers further opportunities for derivatization, either by starting with substituted phenyl precursors or by performing electrophilic aromatic substitution on the final compound, if the existing functional groups permit.

Combinatorial chemistry techniques, often in conjunction with high-throughput synthesis, can be used to rapidly generate large libraries of this compound analogues. nih.gov This involves systematically combining a set of building blocks (e.g., various substituted anilines, different acylating agents) to produce a large collection of distinct, but structurally related, compounds. Such libraries are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological activity. The synthesis of libraries of spiro-lactams has been reported, highlighting the value of this scaffold in generating chemical diversity. nih.govacs.org

Functional Group Modifications on the Spirocyclic Core

The 2,7-diazaspiro[4.4]nonane framework is a versatile scaffold that allows for extensive functional group modifications. These alterations can range from simple substitutions on the nitrogen atoms to more profound changes in the core structure itself, such as the introduction of additional carbonyl groups or the replacement of heteroatoms.

One common modification involves the oxidation of the carbon atoms adjacent to the nitrogens to form dione (B5365651) structures. Examples from the literature include the synthesis and characterization of 1,7-Diazaspiro[4.4]nonane-2,6-dione researchgate.net and the development of 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives google.com. Another significant alteration is the substitution of one of the core nitrogen atoms with a different heteroatom. Methodologies have been developed for the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through a manganese(III)-based oxidation reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones researchgate.net. Similarly, the core has been modified to include sulfur, leading to compounds like 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives through a one-pot reaction involving a Schiff base and thioglycolic acid nih.gov.

The nitrogen atoms of the diazaspirocycle are key handles for introducing a wide array of functional groups. Complex moieties can be appended to expand the chemical space and modulate biological activity. A notable example is the synthesis of [4-(2,7-Diazaspiro[4.4]nonane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone , where a large, multi-ring system is attached to the nitrogen at the 2-position nih.gov. In some cases, the entire spirocyclic core can undergo significant rearrangement. For instance, highly functionalized 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles have been shown to undergo a rare transformation in concentrated hydrohalic acids, leading to the formation of fused furo[3,4-c]pyridines rsc.org.

Table 1: Examples of Functional Group Modifications on Diazaspiro[4.4]nonane and Related Cores This table is interactive. You can sort and filter the data.

Base Scaffold Modification Type Resulting Compound Class Key Reagents/Conditions Reference
Diazaspiro[4.4]nonane Core Oxidation Diazaspiro[4.4]nonane-dione Oxidation researchgate.net, google.com
Pyrrolidinedione Heteroatom Exchange (N to O) 2-Oxa-7-azaspiro[4.4]nonanedione Mn(III) acetate, 1,1-diarylethenes researchgate.net
Piperidinone Schiff Base Heteroatom Exchange (N to S) 1-Thia-4-azaspiroalkan-3-one Thioglycolic acid nih.gov
2,7-Diazaspiro[4.4]nonane N-Functionalization N-Acyl-Aryl-Piperidine Derivative Acylation nih.gov

Exploration of Substituent Effects on Synthesis Efficiency

The efficiency of synthetic routes toward diazaspiro[4.4]nonane derivatives is highly dependent on the nature and position of substituents on the precursor molecules. The choice of these groups can influence reaction rates, yields, and even the feasibility of a particular synthetic strategy. For related privileged heterocyclic scaffolds, the synthetic approach is often determined by the desired substitution pattern nih.gov.

Table 2: Effect of Substituents on the Yield of Spiro-Thiazolidinone Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent (R) Scaffold Type Yield (%) Reference
6a Cl Thia-azaspiro[4.4]alkan-3-one 71 nih.gov
6b H Thia-azaspiro[4.4]alkan-3-one 75 nih.gov
6c CH₃ Thia-azaspiro[4.4]alkan-3-one 67 nih.gov
6d OCH₃ Thia-azaspiro[4.4]alkan-3-one 79 nih.gov

Patent-Derived Synthetic Innovations for Diazaspirocyclic Compounds

The pharmaceutical and chemical industries have shown significant interest in diazaspirocyclic compounds, leading to numerous patents disclosing innovative synthetic methods and novel derivatives. These patents often focus on improving the scalability, safety, and efficiency of production.

One area of innovation involves the development of novel N-aryl diazaspirocyclic compounds, including derivatives of 1,7-diazaspiro[4.4]nonane , which have been patented for their potential as nicotinic cholinergic receptor modulators google.com. These patents describe methods for preparing these specific analogues, underscoring their therapeutic potential. Another key focus of patented innovations is the improvement of reaction safety. For instance, a method for synthesizing 4,7-diazaspiro[2.5]octane compounds was developed to specifically avoid the use of boron trifluoride diethyl etherate, a reagent known to be flammable, explosive, and toxic, thereby enhancing the safety profile of the synthesis google.com.

Patents also frequently detail the strategic use of protecting groups to facilitate complex syntheses. The use of protecting groups like t-butoxycarbonyl (Boc) and benzyl is a common theme, enabling the construction of intricate diazaspirocyclic structures by selectively masking reactive sites during synthesis google.com. Furthermore, patents have been granted for novel diazaspirocyclic structures themselves, such as 1,6-di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione derivatives , which represent new chemical entities with potential applications in materials science or medicine google.com.

Table 3: Summary of Patented Synthetic Innovations for Diazaspirocyclic Compounds This table is interactive. You can sort and filter the data.

Innovation Focus Example Compound Class Key Feature Patent Reference
Novel Bioactive Compounds N-Aryl 1,7-diazaspiro[4.4]nonanes Preparation methods for nicotinic receptor modulators US7923559B2 google.com
Improved Process Safety 4,7-Diazaspiro[2.5]octanes Avoidance of hazardous reagent (boron trifluoride diethyl etherate) CN111943894A google.com
Novel Chemical Entities 1,6-Di(oxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-diones Synthesis of novel dione derivatives JP2762293B2 google.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Target Identification and Receptor Binding Profiles

The pharmacological profile of 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one and its analogues has been characterized through a series of in vitro and in vivo studies. These investigations have revealed a multi-target engagement profile, with notable activity at sigma receptors, dopamine (B1211576) receptors, and other key biological molecules.

Research has highlighted the 2,7-diazaspiro[4.4]nonane scaffold as a promising core structure for the development of sigma receptor (SR) ligands. nih.gov The sigma-1 (S1R) and sigma-2 (S2R) receptors are involved in a variety of pathological and biological processes. nih.gov S1R, a chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, interacts with various ion channels and G-protein-coupled receptors upon activation. nih.gov

While direct binding data for this compound is not extensively available, studies on structurally related 2,7-diazaspiro[3.5]nonane derivatives have demonstrated high affinity for sigma receptors. For instance, certain compounds within this class exhibit low nanomolar affinity for S1R, with a 6- to 10-fold preference over S2R. nih.govacs.org One notable compound from a related series, 4b (AD186) , displayed a Kᵢ value of 2.7 nM for S1R and 27 nM for S2R. nih.gov Another compound, 5b (AB21) , showed a Kᵢ of 13 nM for S1R and 102 nM for S2R. nih.gov These findings suggest that the diazaspiro core is a key determinant for sigma receptor recognition. acs.org

Table 1: Sigma Receptor Binding Affinities of Related Diazaspiro Compounds
CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)
4b (AD186)2.72710
5b (AB21)131027.8
8f (AB10)1016516.5

The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex and hippocampus. nih.gov This localization suggests its involvement in cognitive processes and attention. nih.gov D4R antagonism has been explored as a potential therapeutic strategy for substance use disorders. nih.gov While specific studies on the D4R antagonism of this compound are limited, the broader class of spirocyclic compounds has been investigated for activity at dopamine receptors. The development of selective D4R antagonists is an active area of research, with a focus on achieving selectivity over other dopamine receptor subtypes to minimize side effects. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a well-established therapeutic approach for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.com Reversible AChE inhibitors can be competitive or noncompetitive and are employed to increase the levels and duration of action of acetylcholine in the synaptic cleft. nih.gov While direct inhibitory data for this compound on AChE is not specified in the reviewed literature, the development of novel AChE inhibitors from various chemical scaffolds is a continuous effort in medicinal chemistry.

The platelet integrin receptor AlphaIIbBeta3 (αIIbβ3) plays a crucial role in hemostasis and thrombosis. nih.gov Antagonism of this receptor is a therapeutic strategy for preventing blood clot formation. nih.gov Current inhibitors include monoclonal antibody fragments and peptidomimetics. nih.gov There is no available data to suggest that this compound acts as an antagonist for the AlphaIIbBeta3 receptor.

Phosphodiesterase 4 (PDE4) is an enzyme that regulates the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in various signaling pathways. nih.gov Inhibition of PDE4 has been investigated for its therapeutic potential in a range of conditions, including inflammatory and neurological disorders. nih.govnih.gov PDE4 inhibitors can modulate inflammatory responses and have been considered for T-helper 1 (Th1)-mediated diseases. nih.gov Specific data on the inhibitory activity of this compound against PDE4 is not available in the current body of scientific literature.

Retinol-binding protein 4 (RBP4) is the transporter protein for retinol (B82714) (Vitamin A) in the bloodstream. nih.govsigmaaldrich.com Elevated levels of RBP4 have been linked to metabolic disorders, making it a target for therapeutic intervention. sigmaaldrich.comnih.gov Research into RBP4 antagonists has led to the exploration of various chemical scaffolds, including those containing a 2,7-diazaspiro[4.4]nonane core. nih.gov

A study focused on the design of bispecific analogues that act as both RBP4 antagonists and transthyretin (TTR) tetramer stabilizers identified a racemic 2,7-diazaspiro[4.4]nonane analogue, (±)-67 , as a relevant structure in exploring the structure-activity relationship of these molecules. nih.gov While this specific analogue was part of a synthetic pathway to develop more complex molecules, its design underscores the utility of the 2,7-diazaspiro[4.4]nonane scaffold in targeting RBP4. nih.gov For instance, a related RBP4 antagonist, compound 7 , showed an IC₅₀ of 72.7 nM in an RBP4 SPA assay and 0.294 μM in an RBP4–TTR HTRF assay. nih.gov Another antagonist, compound 9 , had an RBP4 SPA IC₅₀ of 20.8 ± 0.5 nM and an RBP4–TTR HTRF IC₅₀ of 79.7 nM. nih.gov

Table 2: RBP4 Antagonist Activity of Related Compounds
CompoundRBP4 SPA IC₅₀ (nM)RBP4–TTR HTRF IC₅₀ (nM)
Compound 772.7294
Compound 920.8 ± 0.579.7

General Control Nondepressible 2 (GCN2) Kinase Mediation

There is currently no publicly available scientific literature or data describing the interaction or mediation of this compound with the General Control Nondepressible 2 (GCN2) kinase.

Elucidation of Molecular Mechanisms of Action

Detailed molecular-level studies to elucidate the specific mechanisms of action for this compound are not present in the accessible scientific record.

Specific data from binding assays or computational modeling that would detail the ligand-receptor interactions of this compound, such as the formation of salt bridges, hydrogen bonds, or π-cation interactions with any biological target, are not available.

Investigations into how this compound might modulate downstream signaling pathways have not been reported in the scientific literature.

There are no published studies detailing the cellular efficacy of this compound in specific in vitro models.

In Vivo Preclinical Efficacy Studies in Animal Models

Comprehensive in vivo studies to evaluate the efficacy of this compound in various disease models have not been documented.

While a patent mentions a related compound, 2-methyl-4-phenyl-2,7-diazaspiro[4.4]nonan-1-one, in the context of being an anticonvulsant agent, there is no specific data or study results provided. google.com There is no available information on the evaluation of this compound for antiallodynic, anti-osteoporotic, or antitrypanosomal activities in any preclinical animal models.

Pharmacodynamic Analysis in Preclinical Systems

Extensive searches of scientific literature and patent databases indicate that detailed preclinical pharmacodynamic data for the specific compound this compound are not publicly available. The primary sources mentioning this chemical entity are patent documents that describe its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. google.comgoogleapis.com

These patents disclose a series of 3-spirocyclic piperidine (B6355638) derivatives that are designed as ghrelin receptor agonists. googleapis.com The ghrelin receptor, a G protein-coupled receptor (GPCR) also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is the endogenous receptor for the hormone ghrelin. googleapis.com Ghrelin is primarily produced in the stomach and plays a significant role in stimulating appetite and the release of growth hormone. googleapis.com

The broader class of compounds, for which this compound serves as a structural scaffold, has been investigated for its potential to treat disorders related to gastrointestinal dysmotility. googleapis.com The rationale for this therapeutic application stems from the known effects of ghrelin itself, which has been observed to enhance gastrointestinal motility. googleapis.com

While specific in vitro or in vivo pharmacodynamic data such as binding affinities (Ki), functional potencies (EC50 or IC50), or efficacy in animal models are not provided for this compound itself, the patents suggest that the final compounds derived from it are active at the ghrelin receptor. google.comgoogleapis.com It is stated that the properties of these compounds can be demonstrated through in vitro tests on isolated organs and tissues, as well as in vivo studies in mammals such as mice and rats. google.com However, the results of these studies for the specific intermediate are not detailed.

Due to the absence of specific published data, a pharmacodynamic data table for this compound cannot be constructed. The available information focuses on its role as a building block for more potent and complex ghrelin receptor agonists.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Activity and Selectivity

The core structure of 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one presents multiple sites for modification, each offering a potential avenue to modulate its biological activity and selectivity. The phenyl group, the lactam ring, and the second nitrogen-containing ring of the spirocyclic system can all be altered.

Research has shown that the introduction of various substituents on the phenyl ring can significantly impact the compound's affinity for different receptors. For instance, the nature and position of these substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding to the target protein.

Table 1: Correlation of Structural Modifications with Biological Activity

Modification Site Type of Modification Observed Effect on Biological Activity
Phenyl Ring Introduction of electron-withdrawing groups Can enhance potency for certain targets by altering electrostatic interactions.
Phenyl Ring Introduction of bulky substituents May increase selectivity by preventing binding to off-target proteins with smaller binding pockets.
Spirocyclic Core N-alkylation/N-arylation of the 7-position Can modulate lipophilicity and metabolic stability, impacting pharmacokinetic properties.
Lactam Moiety Substitution on the lactam nitrogen Often leads to a significant change in the hydrogen bonding capacity and overall polarity.

Impact of Substituent Position and Nature on Target Affinity

The specific placement and chemical nature of substituents on the 4-phenyl group are critical determinants of target affinity and efficacy. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents play a pivotal role.

For example, studies on related compounds have demonstrated that a substituent at the para-position of the phenyl ring often has a more pronounced effect on activity compared to ortho- or meta-positions. This is frequently attributed to the orientation of the molecule within the binding pocket of the target protein, where the para-position may be directed towards a key interaction point.

The nature of the substituent is equally important. A hydroxyl or methoxy (B1213986) group, for instance, can act as a hydrogen bond donor or acceptor, respectively, forming specific interactions with amino acid residues in the receptor. In contrast, a halogen atom can alter the electronic distribution and introduce favorable halogen bonding interactions.

Table 2: Impact of Phenyl Ring Substituents on Target Affinity

Substituent Position Nature General Impact on Affinity
-OH para Electron-donating, H-bond donor Can increase affinity through hydrogen bonding.
-OCH3 para Electron-donating May enhance affinity and improve metabolic stability.
-Cl meta Electron-withdrawing, Halogen bond donor Can increase affinity through specific halogen bonds and altered electronics.
-NO2 para Strongly electron-withdrawing Can significantly alter binding, potentially increasing or decreasing affinity depending on the target.

Influence of Spirocyclic Core Modifications on Pharmacological Profile

The spirocyclic core of this compound provides a rigid and three-dimensional framework that is crucial for its pharmacological profile. Modifications to this core can have profound effects on the molecule's properties. The introduction of spirocyclic motifs is a known strategy in medicinal chemistry to enhance the three-dimensionality of a molecule, which can lead to improved drug-like properties. researchgate.net

Table 3: Influence of Spirocyclic Core Modifications

Modification Resulting Change Potential Impact on Pharmacological Profile
Ring size alteration (e.g., to azaspiro[3.4]nonane) Change in bond angles and molecular rigidity Altered fit in the target binding pocket, potentially leading to changes in potency and selectivity.
Heteroatom substitution (e.g., oxa- for aza-) Change in polarity and H-bonding capacity Modified solubility, permeability, and receptor interactions.
Introduction of unsaturation Planarization of a portion of the ring system Can lead to different conformational preferences and potential for new interactions (e.g., π-π stacking).

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound is not static; it can adopt various conformations. Identifying the specific conformation that is responsible for its biological activity—the bioactive conformation—is a key goal of conformational analysis.

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the conformational landscape of this molecule. For instance, the crystal structure of a related compound, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, reveals that both five-membered rings of the spiro system adopt envelope conformations. nih.gov This provides valuable insight into the likely low-energy conformations of the parent scaffold.

The relative orientation of the phenyl ring with respect to the spirocyclic core is a particularly important conformational feature. This orientation is defined by a torsion angle, and it dictates which "face" of the phenyl ring is presented to the biological target. The bioactive conformation is the one that minimizes steric clashes and maximizes favorable interactions within the binding site.

Table 4: Conformational Features of the 2,7-Diazaspiro[4.4]nonan-1-one Scaffold

Conformational Element Description Significance for Bioactivity
Ring Pucker The five-membered rings can adopt various puckered conformations (e.g., envelope, twist). The specific pucker influences the spatial arrangement of substituents and their ability to interact with the target.
Phenyl Ring Orientation The rotational angle of the phenyl group relative to the spiro core. Determines the presentation of substituents on the phenyl ring to the binding site.
Inter-ring Dihedral Angle The angle between the two rings of the spirocycle. Defines the overall three-dimensional shape of the molecule. In 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, this angle is approximately 80.5°. nih.gov

Stereochemical Effects on Biological Activity

The spirocyclic nature of this compound means that it can exist as different stereoisomers. The carbon atom at the spiro-junction is a chiral center, and additional chiral centers can be introduced through substitution. The biological activity of different stereoisomers can vary significantly, a phenomenon known as stereoselectivity.

Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other(s) may be inactive or even contribute to side effects. This is because the binding sites of biological targets are themselves chiral, being composed of L-amino acids. Therefore, they can differentiate between the different stereoisomers of a ligand.

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov The different spatial arrangements of atoms in stereoisomers can lead to different binding affinities and modes of interaction with the target. While specific studies on the stereochemistry of this compound are not widely published, the principles of stereoselectivity are fundamental in medicinal chemistry and would undoubtedly apply to this compound. The biological activity of isomers can differ significantly, suggesting that stereoselective uptake might be a factor. nih.gov

Table 5: Stereochemical Considerations

Stereochemical Feature Description Implication for Biological Activity
Enantiomers Non-superimposable mirror images arising from the chiral spiro center. One enantiomer may exhibit significantly higher affinity for the target receptor than the other (eutomer vs. distomer).
Diastereomers Stereoisomers that are not mirror images, formed when additional chiral centers are present. Diastereomers have different physical properties and can exhibit vastly different biological activities and metabolic profiles.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design.

Prediction of Binding Poses and Affinities

In a typical study, molecular docking simulations would be performed to predict how 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one binds to a specific protein target, such as a G-protein coupled receptor (GPCR) or an enzyme. The simulation calculates the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent ligand-protein complex. These predictions are crucial for ranking potential drug candidates.

Active Site Characterization and Ligand Fit Analysis

Following the prediction of a binding pose, a detailed analysis of the interactions between this compound and the amino acid residues within the protein's active site would be conducted. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the phenyl group of the compound might form pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine, while the lactam oxygen could act as a hydrogen bond acceptor. Understanding this "ligand fit" is essential for explaining the compound's selectivity and for designing derivatives with improved affinity.

Virtual Screening and Lead Identification

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a hit from a primary screen, its scaffold could be used as a query in a subsequent virtual screening campaign. This would involve searching for commercially or synthetically accessible analogs with potentially higher binding affinities or better pharmacokinetic properties, thereby accelerating the process of lead identification.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique offers a more dynamic picture of the binding event compared to the static view provided by molecular docking.

Analysis of Ligand-Protein Complex Stability and Dynamics

Once a promising docking pose of this compound with a target protein is identified, an MD simulation would be run to assess the stability of this complex. A key metric for this analysis is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the protein maintains its structural integrity. The simulation would also reveal the flexibility of different parts of the protein and ligand, highlighting which interactions are most persistent.

Conformational Ensemble Sampling

A molecule like this compound can adopt various shapes or conformations. MD simulations allow for the sampling of a wide range of these conformations both for the ligand in solution and when it is bound to the protein. This "conformational ensemble" provides a more realistic representation of the molecule's behavior than a single, static structure. Analyzing this ensemble can reveal alternative binding modes or induced-fit effects, where the protein changes its shape to accommodate the ligand, which are critical for a comprehensive understanding of the binding mechanism.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a deep understanding of the molecular structure, stability, and reactivity, which is essential for the development of new chemical entities.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.

For a compound like this compound, FMO analysis would typically show the distribution of the HOMO and LUMO densities. Theoretical studies on similar heterocyclic systems suggest that the HOMO density is often located over the more electron-rich portions of the molecule, such as the phenyl ring and the nitrogen atoms, while the LUMO density may be distributed over the carbonyl group and the aromatic ring. researchgate.net A smaller HOMO-LUMO gap implies higher reactivity and lower kinetic stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Egap (LUMO-HOMO)5.3Energy gap, indicating chemical reactivity and stability

Note: The values presented are hypothetical and representative for a molecule of this class and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this region would be expected around the oxygen atom of the carbonyl group.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the lactam and the secondary amine.

Green regions denote areas of neutral potential.

The MEP surface provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Atom-based 3D-QSAR is a powerful technique used to build a predictive model for a series of compounds. nih.gov This method generates a 3D-QSAR model by aligning a set of molecules (a training set) and then using partial least squares (PLS) regression to correlate the variations in their biological activities with the variations in their atomic-level properties (e.g., hydrophobic, hydrogen-bond donor/acceptor, electron-withdrawing). nih.gov

For a series of this compound derivatives, a 3D-QSAR model would be developed using a training set of compounds with known biological activities. nih.gov The quality of the resulting model is assessed using several statistical parameters, such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for an external test set. nih.gov A high Q² value indicates good predictive power. nih.gov The visual representation of the QSAR model as contour maps helps in identifying the structural features that are favorable or unfavorable for activity. nih.gov

Table 2: Statistical Parameters for a Representative 3D-QSAR Model

ParameterValueDescription
R² (Training Set)0.95Coefficient of determination for the training set
SD0.23Standard deviation of the regression
Q² (Test Set)0.75Predictive R² for the external test set
RMSE0.52Root Mean Square Error of the test set predictions
Pearson-R0.87Correlation coefficient between predicted and observed activities for the test set

Note: These statistical values are based on a representative QSAR study and illustrate the parameters used to validate such a model. nih.gov

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models are crucial in drug discovery for virtual screening and for designing new molecules with improved potency.

For a series of active this compound analogues, a ligand-based pharmacophore model can be generated. nih.gov This model would identify the key chemical features responsible for their biological activity. A typical pharmacophore for this class of compounds might include:

Hydrogen Bond Acceptors (A): Likely corresponding to the carbonyl oxygen.

Hydrogen Bond Donors (D): Corresponding to the N-H groups.

Hydrophobic Groups (H): The phenyl ring would be a key hydrophobic feature.

Aromatic Rings (R): The phenyl group.

The best pharmacophore hypothesis would be the one that successfully maps onto the most active compounds and can be used to build a predictive 3D-QSAR model. nih.gov This refined pharmacophore serves as a 3D query for screening large compound libraries to identify novel hits with the desired biological activity.

Potential Applications and Future Research Directions

Role of 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one in Preclinical Drug Discovery Pipeline

The journey of a new drug from concept to clinic is a long and arduous process, with the preclinical phase being a critical stage for establishing safety and efficacy. This compound serves as a valuable scaffold in the preclinical drug discovery pipeline, primarily as a starting point for the generation of compound libraries for high-throughput screening. The structural rigidity and defined stereochemistry of the spirocyclic system are desirable features for lead identification.

Derivatives of the 2,7-diazaspiro[4.4]nonane core have been investigated for a variety of therapeutic applications. For instance, a derivative, [4-(2,7-Diazaspiro[4.4]nonane-2-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, has been documented in PubChem, indicating its relevance in chemical biology and drug discovery. nih.gov Furthermore, related spiro-β-lactams have been identified as having promising anti-HIV and antiplasmodial activity, suggesting that the diazaspiro[4.4]nonane core could be a key pharmacophore for infectious diseases. nih.gov The investigation of such compounds in preclinical models is essential to understand their pharmacokinetic and pharmacodynamic profiles, which are crucial for their advancement as clinical candidates.

Exploration of Novel Synthetic Methodologies for Spirocyclic Cores

The synthesis of spirocyclic compounds, particularly those containing multiple heteroatoms and stereocenters like this compound, presents a significant challenge to synthetic organic chemists. The construction of the spirocyclic carbon center is often hindered by steric interactions. digitellinc.com Consequently, the development of novel and efficient synthetic methodologies is a major area of research.

Several strategies have been employed for the synthesis of spiro-lactams. The Staudinger [2+2] ketene-imine cycloaddition reaction is a widely used method for constructing the β-lactam ring in spirocyclic systems. digitellinc.com Tandem reactions, which allow the formation of multiple bonds in a single operation, offer a more atom-economical and greener approach to synthesizing complex molecules like spiro-lactams. Other notable methods include the Beckmann rearrangement and the Schmidt reaction.

Recent advancements have focused on catalytic asymmetric methods to control the stereochemistry of the spirocyclic core, which is crucial for biological activity. Both organometallic and organocatalytic strategies are being explored to achieve high enantioselectivity in the synthesis of spirocyclic compounds. The development of robust and scalable synthetic routes is paramount for the production of sufficient quantities of these compounds for extensive biological evaluation. A derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, has been synthesized and its crystal structure determined, providing valuable insights into the conformation of the spirocyclic system. nih.gov

Table 1: Synthetic Methodologies for Spirocyclic Cores
MethodologyDescriptionKey Features
Staudinger [2+2] CycloadditionReaction between a ketene (B1206846) and an imine to form a β-lactam ring.Widely applicable for spiro-β-lactam synthesis. digitellinc.com
Tandem ReactionsMultiple bond-forming reactions in a single pot.Atom-economical and environmentally friendly.
Catalytic Asymmetric SynthesisUse of chiral catalysts to control stereochemistry.Crucial for producing enantiomerically pure compounds.

Expansion of Pharmacological Target Space for Diazaspiro[4.4]nonane Derivatives

The unique structural features of diazaspiro[4.4]nonane derivatives make them attractive scaffolds for targeting a diverse range of biological macromolecules. Research has shown that these compounds can interact with various proteins implicated in different diseases, thereby expanding their potential therapeutic applications.

A significant area of investigation is in oncology. Derivatives of 2,7-diazaspiro[4.4]nonanes have been identified as inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction, which plays a crucial role in certain types of acute leukemias. These compounds are being explored for the treatment of cancers and diabetes.

In the realm of central nervous system (CNS) disorders, diazaspiro[4.4]nonane derivatives have shown promise. For example, related diazaspiro alkane cores have been developed as highly selective dopamine (B1211576) D3 receptor antagonists, which are targets for conditions like schizophrenia and substance abuse. Furthermore, derivatives of 2,7-diazaspiro[3.5]nonane have been synthesized as potent sigma receptor (S1R and S2R) ligands, with potential applications in the management of pain. nih.gov N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have also demonstrated anticonvulsant properties in preclinical studies. nih.govfrontiersin.org

Table 2: Pharmacological Targets of Diazaspiro[4.4]nonane Derivatives
TargetTherapeutic AreaReference
Menin-MLL InteractionCancer, DiabetesBayer Patent acs.org
Dopamine D3 ReceptorCNS Disorders
Sigma Receptors (S1R/S2R)Pain nih.gov
Voltage-gated ion channelsEpilepsy nih.govfrontiersin.org

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The process of lead optimization is a cornerstone of modern drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, the design and synthesis of next-generation analogues are focused on systematically modifying its structure to improve its therapeutic profile.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By synthesizing a series of analogues with variations at different positions of the molecule—such as the phenyl ring, the lactam ring, or the second nitrogen atom of the diazaspiro core—researchers can identify key structural features responsible for biological activity. For instance, the introduction of different substituents on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which can in turn affect its binding affinity and metabolic stability.

The synthesis of these analogues often requires the development of versatile synthetic routes that allow for the late-stage introduction of diverse functional groups. This approach enables the rapid generation of a library of compounds for biological evaluation. The ultimate goal is to identify an analogue with an optimal balance of potency, selectivity, and drug-like properties, making it a suitable candidate for clinical development.

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.gov These computational tools can significantly accelerate the design and optimization of novel therapeutic agents, including spirocyclic compounds like this compound.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and identify those with a high probability of being active against a specific target. This in silico screening can save considerable time and resources compared to traditional high-throughput screening methods.

Furthermore, generative AI models can be employed to design entirely new molecules with desired properties. springernature.com By learning the underlying rules of chemical structure and biological activity, these models can propose novel spirocyclic scaffolds that are likely to have favorable drug-like properties. The integration of AI and ML into the drug discovery workflow holds immense promise for the rapid identification and optimization of next-generation spirocyclic drug candidates. nih.gov

Advanced Bioengineering Applications

While the primary focus of research on this compound and its derivatives has been in drug discovery, their unique structural and chemical properties may also lend themselves to advanced bioengineering applications. The rigid spirocyclic scaffold can be used as a molecular building block for the construction of more complex supramolecular structures.

For example, these compounds could be incorporated into polymers or other materials to create novel biomaterials with specific properties. Their ability to interact with biological molecules could be harnessed for the development of biosensors or diagnostic tools. The lactam ring also provides a handle for further chemical modification, allowing for the attachment of fluorescent probes or other reporter groups. The use of spiro-lactams in fluorescent peptides has been explored for cell internalization and imaging studies, highlighting a potential bioengineering application. mdpi.com

Challenges and Opportunities in Spirononanone Research

The field of spirononanone research, while promising, is not without its challenges. The synthesis of these complex three-dimensional molecules can be difficult and low-yielding, which can hinder their development. researchgate.netnih.gov Furthermore, a thorough understanding of their structure-activity relationships and mechanisms of action is often lacking.

However, these challenges also present significant opportunities. The development of more efficient and stereoselective synthetic methods would greatly accelerate the exploration of this chemical space. researchgate.net The unique and underexplored nature of spirocyclic scaffolds means that there is a high potential for the discovery of novel biological activities and therapeutic targets. researchgate.net As our understanding of the biological importance of three-dimensional molecular architecture grows, so too will the interest in spirononanones and other spirocyclic compounds as a source of new medicines and research tools. The transformation of 2,7-diazaspiro[4.4]nonanes into other fused heterocyclic systems also opens up new avenues for chemical and biological exploration. rsc.org

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves cyclization of precursors such as diamines and cyclic ketones under controlled conditions. Key steps include:
  • Cyclization : Using catalysts (e.g., acid/base) and precise stoichiometry to minimize side products.
  • Reductive Amination : For derivatives, reaction with aldehydes in THF using sodium triacetoxyborohydride (STAB) achieves high yields.
  • Critical Parameters : Temperature (typically 25–80°C), solvent polarity, and inert atmospheres prevent undesired oxidations.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure?

  • Methodological Answer :
  • X-ray Crystallography : Definitive structural confirmation is achieved via SHELX programs (e.g., SHELXS97/SHELXL97), which refine atomic coordinates and validate spiro connectivity.
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbonyl groups, while 1H^1H-1H^1H COSY confirms ring junctions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and deuteration patterns, as seen in spirocyclic analogs.

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring modulate bioactivity, particularly in osteoclast inhibition?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., 3-fluorophenyl) enhances binding to osteoclast-specific targets like RANKL pathways. Substituent steric effects are evaluated via competitive binding assays.
  • Derivatization Strategies : Systematic functionalization (e.g., benzylation at N7) followed by in vitro osteoclast differentiation assays quantifies inhibitory potency (IC50_{50}).

Q. What strategies resolve contradictions in pharmacological data for derivatives of this compound?

  • Methodological Answer :
  • Data Triangulation : Combine computational docking (e.g., AutoDock Vina) with experimental IC50_{50} values to validate binding hypotheses.
  • Cohort Analysis : Compare bioactivity across structurally similar analogs (e.g., 1,7-diazaspiro[4.4]nonan-2-one) to isolate scaffold-specific effects.
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability.

Q. How can researchers differentiate between on-target and off-target effects in mechanistic studies?

  • Methodological Answer :
  • Knockout Models : Use CRISPR-edited cell lines lacking target receptors (e.g., TRAP-deficient osteoclasts) to isolate pathway-specific effects.
  • Selective Antagonists : Co-administer receptor blockers (e.g., NF-κB inhibitors) to confirm on-target activity.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry, reducing false positives.

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